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Compound of Interest

Compound Name: 4-Cyclopropylthiazol-2-amine

Cat. No.: B1348598

An In-depth Technical Guide to the Physicochemical Properties of 4-Cyclopropylthiazol-2-
amine

Introduction

4-Cyclopropylthiazol-2-amine is a heterocyclic compound featuring a thiazole ring substituted
with a cyclopropyl group at the 4-position and an amine group at the 2-position.[1] The thiazole
scaffold is a cornerstone in medicinal chemistry, present in numerous clinically approved drugs
and bioactive molecules.[2][3] The incorporation of a cyclopropyl moiety is a common strategy
in drug design to enhance metabolic stability, improve potency, and modulate pharmacokinetic
properties.[1] This guide provides a comprehensive overview of the physicochemical
properties, synthesis, analytical characterization, and potential applications of 4-
Cyclopropylthiazol-2-amine, intended for researchers and professionals in the field of drug
discovery and development.

Chemical Identity and Structure

The unique arrangement of the aromatic thiazole ring, the reactive amine group, and the
conformationally constrained cyclopropyl group defines the chemical behavior and biological
potential of this molecule.

Chemical Structure
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The structure of 4-Cyclopropylthiazol-2-amine is depicted below. The five-membered thiazole

ring provides a planar, aromatic core, while the cyclopropyl group introduces a three-

dimensional feature.

Caption: 2D structure of 4-Cyclopropylthiazol-2-amine.

Chemical Identifiers

A summary of the key identifiers for 4-Cyclopropylthiazol-2-amine is presented in the table

below.
Identifier Value Reference
4-cyclopropyl-1,3-thiazol-2-
IUPAC Name y propy [1]
amine
CAS Number 324579-90-0 [1][4]1[5]
Molecular Formula CeHsN2S [1][5]
Molecular Weight 140.21 g/mol [1]

Canonical SMILES

C1CC1C2=CSC(=N2)N

[1]

InChl Key

FGPNVCRMNYEMEP-
UHFFFAOYSA-N

[1]

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in

biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME).

While specific experimental data for 4-Cyclopropylthiazol-2-amine is limited, properties can

be inferred from its structural components and data from analogous compounds.

© 2025 BenchChem. All rights reserved. 2/11

Tech Support


https://www.benchchem.com/product/b1348598?utm_src=pdf-body
https://www.benchchem.com/product/b1348598?utm_src=pdf-body
https://www.benchchem.com/product/b1348598?utm_src=pdf-body
https://www.smolecule.com/products/s776724
https://www.smolecule.com/products/s776724
https://www.chemshuttle.com/building-blocks/heterocyclics/thiazoles/4-cyclopropylthiazol-2-amine.html
https://www.chemshuttle.com/building-blocks/alicyclics/4-cyclopropylthiazol-2-amine.html
https://www.smolecule.com/products/s776724
https://www.chemshuttle.com/building-blocks/alicyclics/4-cyclopropylthiazol-2-amine.html
https://www.smolecule.com/products/s776724
https://www.smolecule.com/products/s776724
https://www.smolecule.com/products/s776724
https://www.benchchem.com/product/b1348598?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1348598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Property Value / Prediction

Discussion

Reference

Appearance Solid (predicted)

Small molecule
amines and thiazoles
are typically solids at

room temperature.

Melting Point Not available

Expected to be a solid
with a defined melting
point, typical for
crystalline organic

compounds.

Boiling Point Not available

Likely high due to
hydrogen bonding
capabilities of the

amine group.

Solubility Soluble in DMSO

A vendor reports
solubility in DMSO.[6]
Solubility in aqueous
media is expected to
be pH-dependent due
to the basic amine

group.

[6]

pKa ~5.0 - 6.0 (predicted)

The 2-amino group on
a thiazole ring is
typically weakly basic.
The exact pKa
influences the
ionization state at
physiological pH (7.4),
which is crucial for
receptor interaction
and membrane

permeability.

[7]

logP ~1.5 - 2.5 (predicted)

The cyclopropyl group

increases lipophilicity

[8]
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compared to a methyl
or ethyl group. A
moderate logP is often
desirable for oral drug
candidates to balance
solubility and

permeability.

Recommended

storage condition to
Storage 2-8 °C ] [5]

ensure chemical

stability.[5]

Synthesis and Purification

The synthesis of 2-aminothiazoles is most commonly achieved via the Hantzsch thiazole
synthesis. This method involves the condensation of an a-haloketone with a thiourea or
thioamide.

Proposed Synthetic Pathway

For 4-Cyclopropylthiazol-2-amine, the synthesis would logically proceed by reacting 1-
bromo-1-cyclopropyl-ethanone with thiourea. The a-haloketone can be prepared by the
bromination of cyclopropyl methyl ketone.

Cyclopropyl methyl ketone Bromination

)

1-Bromo-1-cyclopropyl-ethanone Hantzsch Condensation

Br2

Hantzsch Condensation 4-Cyclopropylthiazol-2-amine

Thiourea

Click to download full resolution via product page

Caption: Proposed Hantzsch synthesis pathway.
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General Experimental Protocol: Hantzsch Synthesis

e Reaction Setup: To a solution of thiourea (1.0 equivalent) in a suitable solvent such as
ethanol or isopropanol, add 1-bromo-1-cyclopropyl-ethanone (1.0 equivalent).

o Reaction Execution: Heat the mixture to reflux for 2-4 hours. The progress of the reaction
can be monitored by Thin Layer Chromatography (TLC).

o Workup: After completion, cool the reaction mixture to room temperature. Neutralize the
solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the
free amine product.

 Purification: Filter the resulting solid, wash with cold water, and dry under vacuum. Further
purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water
mixture) or by column chromatography on silica gel.

Causality: The Hantzsch synthesis is a robust and widely used method for creating the thiazole
ring. The mechanism involves an initial nucleophilic attack by the sulfur of thiourea on the a-
carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole
ring.[2]

Analytical Characterization

Confirming the identity and purity of synthesized 4-Cyclopropylthiazol-2-amine requires a
suite of analytical techniques.

Spectroscopic Properties (Predicted)
e 'H NMR Spectroscopy:

o Cyclopropyl Protons: A complex multiplet in the upfield region (~0.6-1.2 ppm).

o Thiazole Proton: A singlet for the proton at the 5-position of the thiazole ring (~6.5-7.0
ppm).

o Amine Protons: A broad singlet for the -NHz protons (~5.0-7.0 ppm, chemical shift can vary
with solvent and concentration).[9][10]
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* IR Spectroscopy:

N-H Stretching: Two characteristic sharp peaks for a primary amine in the 3300-3500 cm~1
region.[11][12][13]

(¢]

C=N Stretching: A strong absorption around 1620-1650 cm~1! from the thiazole ring.

o

[¢]

Aromatic C-H Stretching: A peak just above 3000 cm~1.

[e]

Aliphatic C-H Stretching: Peaks just below 3000 cm~1 for the cyclopropyl group.
e Mass Spectrometry:

o The electron ionization (EI) mass spectrum would be expected to show a molecular ion
(M*) peak at m/z = 140.

Analytical Workflow

The following diagram outlines a standard workflow for the characterization and quality control
of a synthesized batch of the target compound.
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Synthesis & Purification

Hantzsch Synthesis
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Caption: Analytical workflow for compound validation.

Biological Significance and Potential Applications

The 2-aminothiazole scaffold is a "privileged structure” in medicinal chemistry, known for a wide
array of biological activities.[3][14] Derivatives have been investigated as:

o Anticancer Agents: Many 2-aminothiazole derivatives exhibit potent anticancer properties by
targeting various cellular pathways, including kinase inhibition and disruption of microtubule
dynamics.[1][14][15] Dasatinib, a clinically used leukemia drug, features this core structure.
[14]
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» Antimicrobial Agents: The thiazole ring is present in several antimicrobial compounds, and
new derivatives are continuously explored as potential antibiotics to combat resistant strains.

[1]

e Enzyme Inhibitors: The nitrogen and sulfur atoms in the thiazole ring can act as key binding
elements (pharmacophores) for interaction with enzyme active sites.[1]

o Anti-inflammatory Agents: Some thiazole derivatives have shown potential as anti-
inflammatory and analgesic agents, often through the inhibition of enzymes like COX and
LOX.[16]

The presence of the cyclopropyl group on 4-Cyclopropylthiazol-2-amine makes it an
attractive candidate for screening in these therapeutic areas, as this group can enhance
binding affinity and improve metabolic stability compared to simple alkyl substituents.

Safety and Handling

As with any research chemical, 4-Cyclopropylthiazol-2-amine must be handled by technically
gualified individuals in a laboratory setting.

e GHS Hazard Statements:

[e]

H302: Harmful if swallowed.[1]

o

H315: Causes skin irritation.[1]

o

H319: Causes serious eye irritation.[1]

[¢]

H335: May cause respiratory irritation.[1]
e Recommended Precautions:
o Handle in a well-ventilated area or fume hood.

o Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,
and a lab coat.

o Avoid inhalation of dust and direct contact with skin and eyes.
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o Store in a tightly sealed container in a cool, dry place.[5]

This compound is intended for research and development use only and is not for human,
veterinary, or cosmetic applications.[17]

Conclusion

4-Cyclopropylthiazol-2-amine is a valuable building block for medicinal chemistry, combining
the biologically active 2-aminothiazole core with a metabolically robust cyclopropyl group. Its
physicochemical properties make it a promising scaffold for the development of novel
therapeutics, particularly in oncology and infectious diseases. This guide provides a
foundational understanding for researchers to synthesize, characterize, and explore the
potential of this compelling molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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